2-Iodo-1-methoxy-3-nitrobenzene

Catalog No.
S1905484
CAS No.
98991-08-3
M.F
C7H6INO3
M. Wt
279.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1-methoxy-3-nitrobenzene

CAS Number

98991-08-3

Product Name

2-Iodo-1-methoxy-3-nitrobenzene

IUPAC Name

2-iodo-1-methoxy-3-nitrobenzene

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

InChI

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3

InChI Key

IJNNDGXIXMHYOG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1I)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1I)[N+](=O)[O-]

2-Iodo-1-methoxy-3-nitrobenzene is an aromatic organic compound with the molecular formula C7H6INO3\text{C}_7\text{H}_6\text{INO}_3 and a molecular weight of approximately 279.03 g/mol. The structure consists of a benzene ring substituted with an iodine atom at the second position, a methoxy group at the first position, and a nitro group at the third position. This compound is characterized by its unique combination of halogen and nitro functionalities, which contribute to its chemical reactivity and potential applications in various fields.

Due to the presence of multiple functional groups:

  • Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group that can direct further substitutions on the benzene ring.
  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under appropriate conditions, making it a versatile intermediate in organic synthesis.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
  • Oxidation Reactions: The methoxy group can potentially be oxidized to form a carbonyl or carboxylic acid under strong oxidizing conditions.

While specific biological activity data for 2-Iodo-1-methoxy-3-nitrobenzene may be limited, compounds with similar structures often exhibit interesting biological properties. Nitro-substituted aromatic compounds are known to interact with biological systems, potentially influencing pathways such as cell signaling or acting as intermediates in drug development. The presence of iodine may also enhance the lipophilicity of the compound, which can affect its bioavailability and interaction with biological targets.

The synthesis of 2-Iodo-1-methoxy-3-nitrobenzene typically involves several steps:

  • Starting Material: Begin with a suitable benzene derivative.
  • Iodination: Introduce iodine using iodine monochloride or other iodinating agents.
  • Methoxylation: Add a methoxy group through methylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
  • Nitration: Finally, introduce the nitro group using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

These steps can be optimized based on desired yields and purity levels.

2-Iodo-1-methoxy-3-nitrobenzene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Research: Due to its unique functional groups, it may be explored for developing new pharmaceuticals.
  • Material Science: This compound could be utilized in creating materials with specific electronic properties due to its aromatic nature.

Interaction studies involving 2-Iodo-1-methoxy-3-nitrobenzene may focus on its reactivity with biological molecules or other chemical species. Understanding these interactions is crucial for assessing its potential applications in drug development and material sciences. Such studies often involve evaluating how the compound behaves under various conditions, including different pH levels and in the presence of various solvents or biological systems.

Several compounds share structural similarities with 2-Iodo-1-methoxy-3-nitrobenzene, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-2-nitrobenzeneLacks iodine and methoxy groupsContains bromine instead of iodine
1-Iodo-2-nitrobenzeneLacks methoxy groupContains only one halogen
2-Fluoro-1-methoxy-3-nitrobenzeneContains fluorine instead of iodineDifferent halogen affecting reactivity
1-Bromo-3-iodo-2-methoxy-5-nitrobenzeneDifferent positions of substituentsMore complex substitution pattern
2-Iodo-5-nitroanisoleSimilar structure but different functional positionsDifferent nitro positioning affects properties

Uniqueness: The unique combination of both iodine and methoxy groups along with the nitro functionality gives 2-Iodo-1-methoxy-3-nitrobenzene distinctive chemical properties that set it apart from these similar compounds. Its ability to participate in diverse

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Wikipedia

2-Iodo-1-methoxy-3-nitrobenzene

Dates

Modify: 2023-08-16

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